molecular formula C17H15N3O4 B5681525 METHYL 4-(5-{[(4E)-2-IMINO-3-METHYL-5-OXOIMIDAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE

METHYL 4-(5-{[(4E)-2-IMINO-3-METHYL-5-OXOIMIDAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE

Cat. No.: B5681525
M. Wt: 325.32 g/mol
InChI Key: AMGVFYGGFPCFRQ-UKTHLTGXSA-N
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Description

METHYL 4-(5-{[(4E)-2-IMINO-3-METHYL-5-OXOIMIDAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple functional groups, including imidazolidine, furan, and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(5-{[(4E)-2-IMINO-3-METHYL-5-OXOIMIDAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazolidine Ring: The imidazolidine ring can be synthesized through the reaction of appropriate amines with carbonyl compounds under acidic or basic conditions.

    Furan Ring Formation: The furan ring is often synthesized via cyclization reactions involving furfural or its derivatives.

    Coupling Reactions: The imidazolidine and furan rings are then coupled using cross-coupling reactions, such as Suzuki-Miyaura coupling, to form the desired intermediate.

    Esterification: The final step involves esterification of the intermediate with benzoic acid or its derivatives to form the benzoate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-(5-{[(4E)-2-IMINO-3-METHYL-5-OXOIMIDAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound into reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles under appropriate reaction conditions, such as temperature and solvent choice.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

METHYL 4-(5-{[(4E)-2-IMINO-3-METHYL-5-OXOIMIDAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of METHYL 4-(5-{[(4E)-2-IMINO-3-METHYL-5-OXOIMIDAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    DNA Intercalation: Intercalating into DNA strands, affecting DNA replication and transcription processes.

Comparison with Similar Compounds

METHYL 4-(5-{[(4E)-2-IMINO-3-METHYL-5-OXOIMIDAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE can be compared with other similar compounds, such as:

    Imidazole Derivatives: Compounds containing the imidazole ring, known for their broad range of biological activities.

    Furan Derivatives: Compounds with the furan ring, which exhibit various pharmacological properties.

    Benzoate Esters: Esters of benzoic acid, commonly used in pharmaceuticals and industrial applications.

The uniqueness of this compound lies in its combination of these functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 4-[5-[(E)-(2-amino-3-methyl-5-oxoimidazol-4-ylidene)methyl]furan-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c1-20-13(15(21)19-17(20)18)9-12-7-8-14(24-12)10-3-5-11(6-4-10)16(22)23-2/h3-9H,1-2H3,(H2,18,19,21)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMGVFYGGFPCFRQ-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=CC=C(O2)C3=CC=C(C=C3)C(=O)OC)C(=O)N=C1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)C(=O)OC)/C(=O)N=C1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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